![molecular formula C16H14ClN3 B4236063 1-(4-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine](/img/structure/B4236063.png)
1-(4-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
Overview
Description
1-(4-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and immune system, respectively.
Mechanism of Action
1-(4-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine binds to the CB1 and CB2 receptors in the central nervous system and immune system, respectively. This binding activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules, which can have a variety of effects on the body. 1-(4-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been shown to have both agonist and antagonist effects on these receptors, depending on the concentration and the specific receptor subtype.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease pain and inflammation, reduce seizure activity, and inhibit tumor growth. Additionally, 1-(4-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been shown to have effects on mood and behavior, and has been investigated for its potential use in the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
1-(4-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has several advantages for lab experiments, including its high affinity for the CB1 and CB2 receptors, its ability to cross the blood-brain barrier, and its stability in solution. However, there are also limitations to its use in lab experiments, including its potential for toxicity at high concentrations and its potential to interact with other compounds in the experimental system.
Future Directions
There are many potential future directions for research on 1-(4-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine. These include investigating its potential use in the treatment of neuropathic pain, epilepsy, and multiple sclerosis, as well as its potential use in cancer therapy. Additionally, further research is needed to understand the specific mechanisms of action of 1-(4-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine and to identify potential side effects and interactions with other compounds. Finally, there is a need for the development of new synthetic cannabinoids with improved therapeutic properties and reduced potential for toxicity.
Scientific Research Applications
1-(4-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, and has been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and multiple sclerosis. Additionally, 1-(4-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been shown to have anti-tumor effects in certain types of cancer, and has been investigated for its potential use in cancer therapy.
properties
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-4-phenylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-11-15(12-5-3-2-4-6-12)16(18)20(19-11)14-9-7-13(17)8-10-14/h2-10H,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKTWQPDDKSQBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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